2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the isoxazole ring and a p-tolyl group attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Attachment of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenylisoxazol-5-yl)-2-(m-tolyl)ethanone
- 1-(3-Phenylisoxazol-5-yl)-2-(o-tolyl)ethanone
- 1-(3-Phenylisoxazol-5-yl)-2-(p-chlorophenyl)ethanone
Uniqueness
1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone is unique due to the specific arrangement of its phenyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62679-17-8 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-14(10-8-13)11-17(20)18-12-16(19-21-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
InChI Key |
HBWOIQWZEZUMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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